molecular formula C11H6Cl2N2O B13409920 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B13409920
M. Wt: 253.08 g/mol
InChI Key: DJFSQJUUZWCACF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with a pyrimidine derivative. One common method is the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3,4-Dichlorophenyl)pyrimidine-5-methanol.

    Coupling: Various biaryl derivatives depending on the coupling partner used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6Cl2N2O/c12-9-2-1-8(3-10(9)13)11-14-4-7(6-16)5-15-11/h1-6H

InChI Key

DJFSQJUUZWCACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)C=O)Cl)Cl

Origin of Product

United States

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